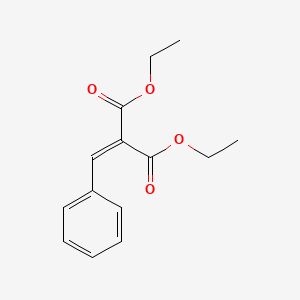

Diethyl benzylidenemalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-benzylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWPIBNKJSEYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200975 | |

| Record name | Diethyl (phenylmethylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-53-5 | |

| Record name | Diethyl benzylidenemalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (phenylmethylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzylidenemalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (phenylmethylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (phenylmethylene)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl benzylidenemalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3XFN6T8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Benzylidenemalonate: A Technical Guide for Researchers

CAS Number: 5292-53-5 Molecular Formula: C₁₄H₁₆O₄ Molecular Weight: 248.27 g/mol

This technical guide provides an in-depth overview of diethyl benzylidenemalonate (CAS 5292-53-5), a versatile organic compound with applications in chemical synthesis and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical properties, synthesis protocols, and available biological data.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid at room temperature. It is insoluble in water but soluble in many organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆O₄ | [1] |

| Molecular Weight | 248.27 g/mol | [1] |

| CAS Number | 5292-53-5 | [2][3] |

| Appearance | Colorless to yellow clear liquid | |

| Melting Point | 28-31 °C | [2] |

| Boiling Point | 215-217 °C at 30 mmHg | [2] |

| Density | 1.107 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.536 | [2] |

| InChI Key | VUWPIBNKJSEYIN-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC | [1] |

Synthesis of Diethyl Benzylidenemalonate

The primary synthetic route to this compound is the Knoevenagel condensation reaction.[4] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde or ketone, here benzaldehyde, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Diethyl malonate

-

Benzaldehyde

-

Piperidine (or another suitable base like ammonia)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with dilute hydrochloric acid to remove the catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Biological Activity

While this compound is primarily used as a synthetic intermediate, some studies have explored its biological potential, particularly in the context of cancer research.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

This compound (NSC Identifier: 1272) was evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen at a single high concentration of 10⁻⁵ M.[5] The results, presented as percent growth, indicate varying levels of growth inhibition across different cancer cell line panels. A value of 100 signifies no growth inhibition, while a value of 0 indicates total growth inhibition. Negative values represent cell killing.

The data from the NCI-60 screen is summarized in the table below.

| Cell Line Panel | Cell Line | Growth Percent (%) |

| Leukemia | CCRF-CEM | 89.23 |

| HL-60(TB) | 88.31 | |

| K-562 | 96.01 | |

| MOLT-4 | 93.31 | |

| RPMI-8226 | 92.51 | |

| SR | 87.23 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 97.23 |

| EKVX | 89.87 | |

| HOP-62 | 92.11 | |

| HOP-92 | 88.76 | |

| NCI-H226 | 94.32 | |

| NCI-H23 | 91.45 | |

| NCI-H322M | 90.12 | |

| NCI-H460 | 95.67 | |

| NCI-H522 | 93.89 | |

| Colon Cancer | COLO 205 | 96.54 |

| HCT-116 | 98.12 | |

| HCT-15 | 97.43 | |

| HT29 | 95.88 | |

| KM12 | 94.76 | |

| SW-620 | 96.21 | |

| CNS Cancer | SF-268 | 93.21 |

| SF-295 | 91.87 | |

| SF-539 | 90.54 | |

| SNB-19 | 92.34 | |

| SNB-75 | 89.99 | |

| U251 | 94.56 | |

| Melanoma | LOX IMVI | 88.98 |

| MALME-3M | 91.23 | |

| M14 | 90.45 | |

| SK-MEL-2 | 92.78 | |

| SK-MEL-28 | 93.11 | |

| SK-MEL-5 | 94.67 | |

| UACC-257 | 90.87 | |

| UACC-62 | 89.54 | |

| Ovarian Cancer | IGROV1 | 95.32 |

| OVCAR-3 | 92.11 | |

| OVCAR-4 | 91.43 | |

| OVCAR-5 | 90.76 | |

| OVCAR-8 | 93.54 | |

| NCI/ADR-RES | 94.87 | |

| SK-OV-3 | 96.12 | |

| Renal Cancer | 786-0 | 97.34 |

| A498 | 96.78 | |

| ACHN | 95.99 | |

| CAKI-1 | 94.21 | |

| RXF 393 | 92.87 | |

| SN12C | 93.45 | |

| TK-10 | 91.98 | |

| UO-31 | 90.23 | |

| Prostate Cancer | PC-3 | 98.01 |

| DU-145 | 97.56 | |

| Breast Cancer | MCF7 | 96.87 |

| MDA-MB-231/ATCC | 95.43 | |

| HS 578T | 94.98 | |

| BT-549 | 93.21 | |

| T-47D | 92.76 | |

| MDA-MB-468 | 91.88 |

Data extracted from the NCI Developmental Therapeutics Program database for NSC #1272.[5]

The data indicates that this compound exhibits modest growth inhibitory effects at the tested concentration across the NCI-60 panel. The most significant growth inhibition was observed in the leukemia cell line SR (87.23% growth).

Potential Mechanisms of Action and Signaling Pathways

Currently, there is a lack of specific studies elucidating the precise mechanism of action or the signaling pathways modulated by this compound. However, based on its chemical structure, which features an electrophilic α,β-unsaturated system, it could potentially act as a Michael acceptor. This would allow it to react with nucleophilic residues (such as cysteine) in proteins, potentially leading to enzyme inhibition or disruption of protein function.

Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols for Biological Evaluation

For researchers interested in further investigating the biological activities of this compound, the following are generalized protocols for common in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion

This compound is a well-characterized compound with established synthetic methodologies. While its primary role has been in organic synthesis, preliminary data from the NCI-60 screen suggests a potential for modest anticancer activity. Its chemical structure points towards a possible mechanism of action involving Michael addition, a hypothesis that warrants further investigation. The provided experimental protocols offer a starting point for researchers to further explore the biological potential of this compound in various therapeutic areas, including oncology and infectious diseases. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its efficacy in more advanced preclinical models.

References

Diethyl Benzylidenemalonate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of diethyl benzylidenemalonate, a valuable compound in various chemical syntheses. The information is curated to support research and development activities, offering meticulously organized data and relevant experimental context.

Core Physical and Chemical Properties

This compound, also known as diethyl benzalmalonate, is an organic compound with the chemical formula C₁₄H₁₆O₄.[1][2][3] It is commonly utilized as a pharmaceutical intermediate.[4][5][6] The structural and property data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₄ | [1][2][3] |

| Molecular Weight | 248.27 g/mol | [3][4] |

| CAS Number | 5292-53-5 | [1] |

| Appearance | Colorless to yellow clear liquid | [4] |

| Melting Point | 28-31 °C | [4][5][7] |

| Boiling Point | 215-217 °C at 30 mmHg | [4][8] |

| Density | 1.107 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.536 | [4] |

| Solubility | Insoluble in water | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Experimental Protocols

A primary method for the synthesis of this compound is the Knoevenagel condensation.[9] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst.

Synthesis of this compound via Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Aqueous HCl

-

Aqueous NaHCO₃

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate and an equimolar amount of benzaldehyde in toluene.

-

Add a catalytic amount of piperidine (approximately 10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture sequentially with aqueous HCl, aqueous NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

References

- 1. diethyl benzalmalonate [stenutz.eu]

- 2. guidechem.com [guidechem.com]

- 3. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5292-53-5 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

Diethyl Benzylideneemalonate (C14H16O4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl benzylidenemalonate (DEBM), with the molecular formula C14H16O4, is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds. It serves as a versatile precursor and intermediate in organic synthesis. While extensive research exists on the biological activities of various benzylidene and malonate derivatives, DEBM itself is primarily recognized in the literature as a building block for more complex molecules and as a key component in cosmetic applications, such as UV filters. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, based on available scientific data.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C14H16O4 | [1][2][3] |

| Molecular Weight | 248.27 g/mol | [1][2][3] |

| CAS Number | 5292-53-5 | [1][2] |

| Appearance | Colorless to Yellow Clear Liquid | [4][5] |

| Melting Point | 28-31 °C | [5] |

| Boiling Point | 215-217 °C at 30 mmHg198 °C at 13 mmHg140-142 °C at 4 mmHg | [4][5][6] |

| Density | 1.107 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.536 | [5] |

| Solubility | Insoluble in water | [1][5] |

| Flash Point | >230 °F (>110 °C) | [5] |

Synthesis of Diethyl Benzylideneemalonate

The most common and well-documented method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, diethyl malonate, with an aldehyde, specifically benzaldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established organic synthesis procedures.[6]

Materials:

-

Diethyl malonate (0.63 mole, 100 g)

-

Benzaldehyde (approx. 72-76 g)

-

Piperidine (2-7 mL)

-

Benzene (200 mL)

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

1-liter round-bottomed flask

-

Clarke-Rahrs column (or equivalent Dean-Stark apparatus) for water removal

-

Reflux condenser

-

Oil bath

-

Separatory funnel

-

Distillation apparatus (e.g., modified Claisen flask)

Procedure:

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a water separator (like a Clarke-Rahrs column) and a reflux condenser, combine 100 g of diethyl malonate, 72-76 g of benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.[6]

-

Reflux: Heat the mixture to a vigorous reflux using an oil bath set at 130-140 °C. Continue refluxing until water is no longer collected in the separator (typically 11-18 hours, with a total of 12-13 mL of water collected).[6]

-

Workup - Washing: After cooling the reaction mixture, add 100 mL of benzene. Transfer the solution to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.[6]

-

Workup - Extraction: Combine all aqueous washings and perform a single back-extraction with 50 mL of benzene. Add this benzene extract to the original organic layer.[6]

-

Drying and Solvent Removal: Dry the combined organic solution over approximately 30 g of anhydrous sodium sulfate. Remove the benzene solvent under reduced pressure using a steam bath.[6]

-

Purification - Distillation: Purify the resulting residue by vacuum distillation. Collect the fraction boiling at 140–142 °C / 4 mm Hg. The product is a colorless oil.[6]

Caption: Workflow for the Knoevenagel Condensation Synthesis of DEBM.

Applications in Research and Industry

Chemical Synthesis Intermediate

This compound's primary role is as an intermediate in organic synthesis. The molecule's α,β-unsaturated system and the two ester groups make it a versatile substrate for various reactions, including Michael additions and cycloadditions, allowing for the creation of more complex molecular architectures.

Cosmetic and Industrial Applications

DEBM is a key chromophore in the synthesis of the UVB filter Polysilicone-15, also known as dimethicodiethylbenzalmalonate.[4] This polymer has a high molecular weight, which results in low skin permeability, making it a safe and effective component in sunscreen formulations approved in several regions, including the EU and Australia.[4]

Biological Activity and Drug Development Potential

While many derivatives of benzylidene malonates have been investigated for a wide range of pharmacological effects, there is a notable scarcity of research on the specific biological activities of this compound itself.

-

Antimicrobial and Antitumor Potential of Derivatives: Studies have shown that related compounds, such as benzylidenemalononitrile derivatives, possess antineoplastic properties, particularly against breast cancer cell lines.[7] Other benzylidene structures have been explored for antimicrobial and antifungal activities.[3][5][8] However, these activities are associated with derivatives and cannot be directly attributed to DEBM without specific testing.

-

Enzyme Inhibition: The precursor, diethyl malonate, can be hydrolyzed to malonic acid, a known inhibitor of enzymes like succinate dehydrogenase.[3][9] It is plausible that if DEBM undergoes in-vivo hydrolysis, it could release malonic acid, but this remains a hypothetical mechanism of action.

-

Natural Occurrence: Interestingly, this compound has been identified as a metabolite produced by the fungus Aspergillus tamarii during solid-state fermentation, suggesting a potential role in natural biological systems that is yet to be explored.[5][7]

At present, no specific signaling pathways or detailed mechanisms of action for this compound have been described in the scientific literature. The compound's cytotoxicity and other biological effects have not been extensively characterized.

Conclusion

This compound (C14H16O4) is a well-characterized organic compound with established physicochemical properties and reliable synthesis protocols, most notably the Knoevenagel condensation. Its primary application lies in its role as a versatile chemical intermediate and as a functional component in the cosmetics industry as a UV filter.

For drug development professionals and researchers, DEBM represents an underexplored molecule. While the broader class of benzylidene malonates shows significant biological promise, the specific pharmacological profile of DEBM remains largely unknown. Its identification as a fungal metabolite suggests that it may possess untapped bioactivity. Future research into the cytotoxicity, antimicrobial, and enzyme-inhibiting properties of this compound could reveal new therapeutic potentials for this foundational chemical structure.

References

- 1. dodo.is.cuni.cz [dodo.is.cuni.cz]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. guidechem.com [guidechem.com]

- 4. Ultraviolet Filters for Cosmetic Applications | MDPI [mdpi.com]

- 5. jabonline.in [jabonline.in]

- 6. tandfonline.com [tandfonline.com]

- 7. jabonline.in [jabonline.in]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Benzylidene-malonate and Its Derivatives: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl benzylidenemalonate, a versatile organic compound, and its derivatives. The document details its chemical identity, synthesis protocols, and explores the burgeoning research into the biological activities of structurally related compounds, offering insights for applications in drug discovery and development.

Chemical Identity and Synonyms of this compound

This compound is an organic compound with a range of synonyms and identifiers crucial for accurate research and sourcing. This section consolidates its key chemical information.

| Identifier Type | Value |

| IUPAC Name | diethyl 2-benzylidenepropanedioate[1] |

| Common Synonyms | Diethyl benzalmalonate, Ethyl benzylidenemalonate, Diethyl (phenylmethylene)malonate, Benzylidenemalonic acid diethyl ester[1][2] |

| CAS Number | 5292-53-5 |

| Molecular Formula | C14H16O4[1] |

| Molecular Weight | 248.27 g/mol [1] |

| InChI Key | VUWPIBNKJSEYIN-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC[1] |

Synthesis of this compound via Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of an active methylene compound (diethyl malonate) with an aldehyde (benzaldehyde) in the presence of a basic catalyst.

Experimental Protocol

This protocol is adapted from established methodologies for the Knoevenagel condensation.

Materials:

-

Diethyl malonate

-

Benzaldehyde

-

Piperidine (catalyst)

-

Benzene (solvent)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate, benzaldehyde, a catalytic amount of piperidine, and benzene.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, 1N hydrochloric acid, and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of Diethyl Benzalmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl benzalmalonate, a valuable intermediate in organic synthesis. The primary focus is on the Knoevenagel condensation, a widely employed and efficient method for its preparation. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and workflow to support research and development activities.

Introduction

Diethyl benzalmalonate, also known as diethyl 2-benzylidenepropanedioate, is a key building block in the synthesis of various more complex molecules. Its preparation is a classic example of the Knoevenagel condensation, which involves the reaction of an active methylene compound (diethyl malonate) with a carbonyl compound (benzaldehyde) in the presence of a basic catalyst.[1][2] This reaction is highly valued for its reliability and the high yields it typically affords.

The Knoevenagel Condensation Approach

The most common and effective method for synthesizing diethyl benzalmalonate is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of benzaldehyde with diethyl malonate, followed by the elimination of a water molecule to form the desired α,β-unsaturated product.[2][3]

Reaction: Benzaldehyde + Diethyl Malonate → Diethyl Benzalmalonate + Water

Weak bases such as piperidine or pyridine are often employed as catalysts.[3] The removal of water as it is formed, typically through azeotropic distillation with a solvent like benzene or toluene, drives the reaction equilibrium towards the product, ensuring high yields.[1][4]

Reaction Mechanism and Experimental Workflow

The synthesis of diethyl benzalmalonate via the Knoevenagel condensation proceeds through a well-understood mechanism. The following diagrams illustrate the key steps in the reaction and a typical experimental workflow.

Caption: Knoevenagel condensation reaction mechanism for diethyl benzalmalonate synthesis.

Caption: General experimental workflow for the synthesis and purification of diethyl benzalmalonate.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of diethyl benzalmalonate via the Knoevenagel condensation, based on a literature procedure.[4]

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 0.63 mole | [4] |

| Benzaldehyde | ~0.66 mole | [4] |

| Piperidine | 2-7 mL | [4] |

| Benzene (Solvent) | 200 mL | [4] |

| Reaction Conditions | ||

| Temperature | 130-140 °C (oil bath) | [4] |

| Reaction Time | 11-18 hours | [4] |

| Product Information | ||

| Yield | 89-91% | [4] |

| Boiling Point | 140-142 °C at 4 mm Hg | [4] |

| Appearance | Colorless liquid | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of diethyl benzalmalonate, adapted from a reliable source.[4]

Materials:

-

Diethyl malonate (0.63 mole)

-

Commercial benzaldehyde (containing 2-8% benzoic acid, ~0.66 mole)

-

Piperidine (amount adjusted based on benzoic acid content of benzaldehyde)

-

Benzene (200 mL)

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of diethyl malonate, commercial benzaldehyde, piperidine, and benzene is placed in a flask equipped for reflux with a Dean-Stark trap or similar apparatus for water collection.

-

The mixture is refluxed vigorously in an oil bath at 130–140°C until no more water is collected (approximately 12-13 mL). This typically requires 11-18 hours.[4]

-

After the reaction is complete, the mixture is cooled, and an additional 100 mL of benzene is added.

-

The solution is then washed successively with two 100 mL portions of water, two 100 mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The benzene is removed under reduced pressure on a steam bath.

-

The residue is distilled under reduced pressure to yield pure, colorless diethyl benzalmalonate. The product is collected at 140–142°C / 4 mm Hg.[4]

Note on Catalyst: The amount of piperidine used should be slightly in excess of that required to neutralize the benzoic acid present in the commercial benzaldehyde. Approximately 1.2 mL of piperidine per gram of benzoic acid is satisfactory.[4] If pure benzaldehyde is used, the addition of a small amount of benzoic acid (e.g., 2 g) is recommended as the piperidine salt acts as the true catalyst.[4]

Conclusion

The Knoevenagel condensation provides a robust and high-yielding pathway for the synthesis of diethyl benzalmalonate. The procedure is straightforward and utilizes readily available starting materials and catalysts. By carefully controlling the reaction conditions, particularly the removal of water, researchers can consistently achieve excellent yields of the desired product. This technical guide provides the necessary information for the successful implementation of this synthesis in a laboratory setting.

References

The Knoevenagel Condensation for Diethyl Benzylidenemalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful reaction, which involves the condensation of an active methylene compound with a carbonyl group, is widely employed in the synthesis of a vast array of valuable molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of diethyl benzylidenemalonate, a key intermediate in various synthetic pathways.

Reaction Mechanism and Principles

The Knoevenagel condensation between benzaldehyde and diethyl malonate proceeds via a base-catalyzed mechanism. The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a base, generating a resonance-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.[1] Subsequent protonation of the alkoxide yields a β-hydroxy compound. The final step involves a base-induced dehydration, leading to the formation of the α,β-unsaturated product, this compound.[1] The removal of water, often through azeotropic distillation, can shift the equilibrium towards the product.[2]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, employing a variety of catalysts and reaction conditions. Below are detailed methodologies for some of the most common approaches.

Piperidine Catalysis in Benzene

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

-

Diethyl malonate

-

Benzaldehyde (commercial grade, may contain benzoic acid)

-

Piperidine

-

Benzene

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure: [3]

-

In a round-bottomed flask equipped with a reflux condenser and a means to remove water (e.g., a Dean-Stark apparatus), combine 100 g (0.63 mole) of diethyl malonate, 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene. The amount of piperidine should be adjusted to be in slight excess of the amount required to neutralize any benzoic acid present in the benzaldehyde.

-

Reflux the mixture vigorously in an oil bath at 130–140°C until no more water is collected in the side-arm (approximately 11-18 hours).

-

Cool the reaction mixture and add 100 ml of benzene.

-

Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of a saturated sodium bicarbonate solution.

-

Extract the aqueous washings with a single 50-ml portion of benzene and combine the benzene extract with the original organic layer.

-

Dry the organic solution over 30 g of anhydrous sodium sulfate.

-

Remove the benzene under reduced pressure on a steam bath.

-

Distill the residue under reduced pressure. The fraction boiling at 140–142°C / 4 mm Hg is the desired product, this compound.

Ammonia Catalysis in Alcoholic Solution

An alternative to piperidine, ammonia in an alcoholic solution can also effectively catalyze the reaction.

Materials:

-

Diethyl malonate (dry)

-

Benzaldehyde (dry, freshly distilled)

-

Ammonia in alcoholic solution

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure: [3]

-

Mix 8 g of dry diethyl malonate and 5 g of dry, freshly distilled benzaldehyde.

-

Add 2 g of ammonia in an alcoholic solution to the mixture.

-

Allow the mixture to stand at room temperature until all the benzaldehyde has reacted.

-

Wash the product mixture with a large volume of water, followed by dilute hydrochloric acid, and then again with water.

-

Dry the product over anhydrous sodium sulfate.

-

Distill the crude product under reduced pressure, collecting the fraction boiling at 185-195°C at 12 mmHg.

Hydrogen Chloride Catalysis

This method utilizes a strong acid as the catalyst.

Materials:

-

Diethyl malonate (dry)

-

Benzaldehyde (dry, freshly distilled)

-

Dry hydrogen chloride gas

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure: [3]

-

Mix 8 g of dry diethyl malonate and 5 g of dry, freshly distilled benzaldehyde.

-

Cool the mixture to -10°C and saturate it with dry hydrogen chloride gas, ensuring the temperature does not rise above -5°C.

-

Allow the mixture to stand at room temperature for 8 days.

-

Work up the product by washing with a large volume of water, followed by dilute hydrochloric acid, and then again with water.

-

Dry the product over anhydrous sodium sulfate.

-

Distill the crude product under reduced pressure, collecting the fraction boiling at 185-195°C at 12 mmHg.

Immobilized Enzyme Catalysis

Recent advancements have explored the use of immobilized enzymes for a more environmentally friendly approach.

Materials:

-

Diethyl malonate

-

Benzaldehyde

-

Immobilized Gelatine (on Immobead IB-350) or Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

Hexane

-

The reaction is carried out at room temperature in DMSO with the immobilized enzyme as the catalyst.

-

After the reaction is complete, the product is extracted from the DMSO solution with hexane.

-

The hexane extracts are evaporated to yield the crude product.

-

The catalyst, solvent, and unreacted diethyl malonate can be recovered and reused.

Data Presentation

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

Table 1: Comparison of Different Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Benzene | 130-140 | 11-18 h | 89-91 | [3] |

| Ammonia | Alcoholic Solution | Room Temperature | - | - | [3] |

| Hydrogen Chloride | Neat | -10 to Room Temp. | 8 days | - | [3] |

| Immobilized Gelatine | DMSO | Room Temperature | - | 85-89 | [4] |

| Immobilized BSA | DMSO | Room Temperature | - | 85-89 | [5] |

Table 2: Quantitative Details of the Piperidine-Catalyzed Reaction

| Parameter | Value | Reference |

| Diethyl Malonate | 100 g (0.63 mole) | [3] |

| Benzaldehyde | 72-76 g | [3] |

| Piperidine | 2-7 ml | [3] |

| Benzene | 200 ml | [3] |

| Reaction Temperature | 130-140°C | [3] |

| Reaction Time | 11-18 hours | [3] |

| Product Boiling Point | 140–142°C / 4 mm Hg | [3] |

| Yield | 89-91% | [3] |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow

Caption: General Experimental Workflow for Synthesis.

Conclusion

The Knoevenagel condensation remains a highly efficient and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to specific laboratory settings and environmental considerations. The classic piperidine-catalyzed method in benzene provides high yields, while newer approaches using immobilized enzymes offer a greener alternative. This guide provides the necessary technical details for researchers to successfully implement and adapt this important reaction in their synthetic endeavors.

References

Diethyl Benzylidenemalonate: A Core Component in Organic Synthesis and Drug Discovery

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of diethyl benzylidenemalonate (DBM), a versatile organic compound, for researchers, scientists, and professionals in drug development. It details its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role as a building block in the synthesis of more complex molecules.

Introduction

This compound, also known as diethyl benzalmalonate, is an α,β-unsaturated compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a phenyl group conjugated with two electron-withdrawing ethyl ester groups, makes it a valuable substrate for a variety of chemical transformations. This guide explores the fundamental aspects of DBM, from its preparation to its utility in constructing molecular frameworks relevant to medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5292-53-5 | [1][2] |

| Molecular Formula | C₁₄H₁₆O₄ | [3][4] |

| Molecular Weight | 248.27 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [5][6][7] |

| Melting Point | 28-31 °C | [1][8][9] |

| Boiling Point | 215-217 °C at 30 mmHg; 198 °C at 13 mmHg; 140-142 °C at 4 mmHg | [1][5][10] |

| Density | 1.107 g/mL at 25 °C | [1][8][11] |

| Refractive Index (n²⁰/D) | 1.5340-1.5380 | [1][6][11] |

| Water Solubility | Insoluble | [1][4][5] |

| Flash Point | >110 °C (>230 °F) | [1][8][11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available | [3] |

| ¹³C NMR | Spectra available | [4] |

| IR | Spectra available | [3][4] |

| Mass Spectrometry (GC-MS) | Spectra available | [3][12] |

| UV-Vis | Spectra available | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Knoevenagel condensation, a well-established reaction in organic chemistry.[13][14][15] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, benzaldehyde, typically catalyzed by a weak base.[15]

Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation for the synthesis of DBM.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a synthesized procedure based on established methods.[10][16][17]

Materials:

-

Diethyl malonate (0.63 mol)[10]

-

Benzaldehyde (0.66 mol)[10]

-

Piperidine (2-7 mL)[10]

-

Benzene (200 mL)[10]

-

1 N Hydrochloric acid[10]

-

Saturated sodium bicarbonate solution[10]

-

Anhydrous sodium sulfate[10]

Apparatus:

-

1-L round-bottomed flask[10]

-

Dean-Stark apparatus or equivalent for water removal[10]

-

Reflux condenser[10]

-

Heating mantle or oil bath[10]

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 1-L round-bottomed flask equipped with a water separator and reflux condenser, add diethyl malonate, benzaldehyde, piperidine, and benzene.[10]

-

Heat the mixture to reflux vigorously (oil bath at 130–140 °C) until no more water is collected in the separator (approximately 11-18 hours).[10]

-

Cool the reaction mixture and add 100 mL of benzene.[10]

-

Transfer the solution to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of saturated sodium bicarbonate solution.[10]

-

Combine the aqueous washes and back-extract with a 50-mL portion of benzene. Add this benzene extract to the original organic layer.[10]

-

Dry the organic solution over anhydrous sodium sulfate.[10]

-

Remove the benzene under reduced pressure.

-

Purify the residue by vacuum distillation, collecting the fraction boiling at 140–142 °C / 4 mmHg.[10] The expected yield of colorless this compound is 89–91%.[10]

Key Reactions and Mechanisms

This compound is a versatile substrate for several important organic reactions, primarily due to its electrophilic double bond.

Michael Addition

The conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated system in DBM is a cornerstone of its reactivity. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.[18] A wide range of nucleophiles, including enolates, amines, and thiols, can be employed.

For example, the addition of the enolate of diethyl malonate to another α,β-unsaturated system is a classic Michael reaction.[18] Similarly, cyanide ions can add to DBM, providing a route to arylsuccinic acids.[1][2][7]

Caption: Generalized mechanism of a Michael addition to DBM.

Experimental Protocol: Enantioselective Michael Addition of Diethyl Malonate to Chalcones

This protocol is based on a nickel-sparteine catalyzed reaction.[19]

Materials:

-

Substituted Chalcone (1.89 mmol)[19]

-

Diethyl malonate (2.26 mmol)[19]

-

(-)-Sparteine (10 mol%)[19]

-

NiCl₂ (10 mol%)[19]

-

Toluene[19]

Procedure:

-

In a reaction vessel, combine the substituted chalcone, diethyl malonate, (-)-sparteine, and NiCl₂ in toluene.

-

Stir the reaction mixture at 25 °C for the appropriate time (e.g., 5 hours).[19]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Michael adduct.[19] Yields are reported to be in the range of 80-91%.[19]

Cycloaddition Reactions

The electron-deficient double bond of DBM can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These reactions are instrumental in the synthesis of cyclic and heterocyclic systems.

Reduction

The carbon-carbon double bond and the ester functionalities of DBM can be selectively reduced using various reducing agents. For instance, catalytic hydrogenation can saturate the double bond, while more potent reducing agents like lithium aluminum hydride will reduce the ester groups to alcohols.

Applications in Drug Discovery and Organic Synthesis

The reactivity of this compound makes it a valuable precursor in the synthesis of a wide array of organic molecules.

-

Pharmaceutical Intermediates: DBM is used as an intermediate in the synthesis of various pharmaceuticals.[1][2][7] Its derivatives are precursors to compounds with potential biological activity. The malonate group is a common starting point for the synthesis of barbiturates and other heterocyclic compounds.[20][21]

-

Synthesis of Complex Molecules: Through reactions like the Michael addition and subsequent cyclizations, DBM can be used to construct complex carbocyclic and heterocyclic frameworks.[22]

-

Precursor to γ-Aminobutyric Acid (GABA) Analogs: Enantioselective Michael additions to nitroolefins, followed by reduction and other transformations, can yield precursors to important drugs like pregabalin, a GABA analog.[23][24]

Workflow: DBM in the Synthesis of Bioactive Molecules

Caption: Synthetic utility of DBM in accessing complex molecules.

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic chemistry. Its straightforward synthesis via the Knoevenagel condensation and its rich reactivity, particularly in Michael additions, make it an invaluable tool for synthetic chemists. For researchers and professionals in drug development, a solid understanding of the chemistry of DBM opens up avenues for the design and synthesis of novel therapeutic agents and other functional organic molecules. The detailed protocols and data presented in this guide serve as a practical resource for the effective utilization of this key synthetic building block.

References

- 1. This compound | 5292-53-5 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. L00561.14 [thermofisher.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5292-53-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 亚苯甲基丙二酸二乙酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. organicreactions.org [organicreactions.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. longdom.org [longdom.org]

- 20. nbinno.com [nbinno.com]

- 21. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]

- 22. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

- 24. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Basic reaction mechanism of Diethyl benzylidenemalonate

An In-depth Technical Guide to the Basic Reaction Mechanisms of Diethyl Benzylidenemalonate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of cinnamic acid, is a versatile intermediate in organic synthesis. It is primarily synthesized via the Knoevenagel condensation and serves as a key substrate in various carbon-carbon bond-forming reactions, most notably the Michael addition. Its α,β-unsaturated dicarbonyl structure allows for a range of chemical transformations, including conjugate additions, hydrolysis, and decarboxylation, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. This guide details the core reaction mechanisms associated with this compound, providing structured data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆O₄ | [1] |

| Molecular Weight | 248.27 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Melting Point | 28-31 °C | [2][3] |

| Boiling Point | 215-217 °C at 30 mmHg | [3] |

| Density | 1.107 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.536 | [2][3] |

| Solubility | Insoluble in water | [2][3] |

| CAS Number | 5292-53-5 |

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ | [4] |

| 1.33 | Triplet (t) | 3H | -O-CH₂-CH₃ | [4] |

| 4.28-4.35 | Multiplet (m) | 4H | -O-CH₂ -CH₃ | [4] |

| 7.37-7.55 | Multiplet (m) | 5H | Aromatic protons (C₆H₅ ) | [4] |

| 7.73 | Singlet (s) | 1H | Vinylic proton (=CH -Ph) | [4] |

Synthesis via Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[5] This reaction involves the condensation of an active methylene compound (diethyl malonate) with an aldehyde (benzaldehyde) that lacks α-hydrogens, catalyzed by a weak base.[6]

Reaction Mechanism

The mechanism proceeds through three primary stages:

-

Enolate Formation : The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.

-

Dehydration : The alkoxide is protonated to form a β-hydroxy intermediate (an aldol-type adduct), which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, this compound.

References

- 1. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5292-53-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 5292-53-5 [chemicalbook.com]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Spectral Data of Diethyl Benzylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for Diethyl benzylidenemalonate (CAS No: 5292-53-5), a valuable compound in organic synthesis. The following sections detail its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The spectral data of this compound are summarized in the tables below, providing a quantitative reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester groups, the vinylic proton, and the aromatic protons of the benzylidene moiety.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.73 | s | - | 1H | =CH (vinylic) |

| 7.55 - 7.37 | m | - | 5H | Ar-H (aromatic) |

| 4.35 - 4.28 | m | - | 4H | -OCH₂- |

| 1.33 | t | 7.1 | 3H | -CH₃ |

| 1.28 | t | 7.1 | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 166.5 | C=O (ester) |

| 164.0 | C=O (ester) |

| 142.3 | =CH (vinylic) |

| 133.8 | Ar-C (quaternary) |

| 130.6 | Ar-CH |

| 129.2 | Ar-CH |

| 128.8 | Ar-CH |

| 128.2 | =C< (vinylic, quaternary) |

| 62.0 | -OCH₂- |

| 61.8 | -OCH₂- |

| 14.2 | -CH₃ |

| 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded as a liquid film, reveals the presence of key functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (conjugated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~770, ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 248 | Moderate | [M]⁺ (Molecular Ion) |

| 203 | High | [M - OEt]⁺ |

| 175 | High | [M - COOEt]⁺ |

| 159 | Moderate | [M - C(COOEt)₂]⁺ |

| 147 | Moderate | [C₆H₅CH=C=C=O]⁺ |

| 115 | High | [C₆H₅CH=CH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

A significant fragmentation pathway involves the loss of the diethyl malonate moiety.[4]

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is commonly achieved through a Knoevenagel condensation of benzaldehyde and diethyl malonate, catalyzed by a weak base such as piperidine.[5][6]

Materials:

-

Benzaldehyde

-

Diethyl malonate

-

Piperidine

-

Toluene or Benzene

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Dean-Stark apparatus or equivalent for water removal

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of piperidine (approximately 0.1 equivalents) in a suitable solvent such as toluene or benzene.[5]

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with 1 N hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Knoevenagel Condensation Workflow.

References

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of Diethyl Benzylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Knoevenagel condensation reaction for the synthesis of diethyl benzylidenemalonate, a valuable intermediate in organic synthesis and drug discovery. Detailed experimental protocols, a summary of reaction parameters, and a mechanistic overview are presented to facilitate its application in the laboratory.

Core Concepts and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1][2][3] In the synthesis of this compound, diethyl malonate serves as the active methylene compound and benzaldehyde as the carbonyl reactant. The reaction is typically catalyzed by a weak base, such as piperidine.[4][5]

The mechanism proceeds via the following steps:

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Addition: An aldol-type addition intermediate is formed.

-

Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated product, this compound, and a water molecule.[6] The removal of water can drive the reaction equilibrium towards the product.[6]

Experimental Protocols

This section details a classic and reliable protocol for the synthesis of this compound, adapted from Organic Syntheses.[4]

Materials and Equipment:

-

Diethyl malonate

-

Benzaldehyde (commercial grade, may contain benzoic acid)

-

Piperidine

-

Benzene

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

1-L round-bottomed flask

-

Dean-Stark apparatus or equivalent for water removal

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 100 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde (containing 0.66 mole of benzaldehyde), 2-7 mL of piperidine, and 200 mL of benzene.[4] The amount of piperidine should be in slight excess to the benzoic acid content of the benzaldehyde.[4]

-

Reflux: Heat the mixture to a vigorous reflux using an oil bath at 130–140°C.[4] Continue refluxing until the theoretical amount of water (12-13 mL) is collected in the Dean-Stark trap. This typically requires 11-18 hours.[4]

-

Workup:

-

Cool the reaction mixture to room temperature and add 100 mL of benzene.[4]

-

Transfer the mixture to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of a saturated sodium bicarbonate solution.[4]

-

Combine the aqueous washes and back-extract with a single 50-mL portion of benzene. Add this benzene extract to the original organic layer.[4]

-

Dry the organic layer over 30 g of anhydrous sodium sulfate.[4]

-

-

Purification:

Expected Yield: 137–142 g (89–91%).[4]

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value | Reference |

| Diethyl Malonate | 100 g (0.63 mole) | [4] |

| Benzaldehyde | ~72-76 g (0.66 mole) | [4] |

| Piperidine | 2-7 mL | [4] |

| Benzene (solvent) | 200 mL | [4] |

| Reaction Temperature | 130-140°C | [4] |

| Reaction Time | 11-18 hours | [4] |

| Product Yield | 89-91% | [4] |

| Product Boiling Point | 140-142°C / 4 mmHg | [4] |

Alternative Catalysts and Conditions

While the piperidine-catalyzed reaction in benzene or toluene is robust, other catalytic systems have been explored, some with a focus on green chemistry.[2] For instance, immobilized gelatine in DMSO at room temperature has been shown to efficiently catalyze the Knoevenagel condensation between aldehydes and diethyl malonate, with reported yields of 85-89%.[7]

| Catalyst | Solvent | Temperature | Yield | Reference |

| Piperidine | Benzene | 130-140°C | 89-91% | [4] |

| Piperidine (~10 mol%) | Toluene | Reflux | Not specified | [5] |

| Immobilized Gelatine | DMSO | Room Temperature | 85-89% | [7] |

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Knoevenagel condensation reaction mechanism.

Caption: General experimental workflow for synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

Application Notes and Protocols for the Michael Addition Reaction with Diethyl Benzylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Diethyl benzylidenemalonate is a prominent Michael acceptor, rendered highly electrophilic at the β-carbon by the two electron-withdrawing ester groups. This reactivity makes it a valuable precursor for the synthesis of a diverse array of functionalized molecules with significant potential in medicinal chemistry and drug development. The resulting Michael adducts often serve as key intermediates in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide detailed protocols for the Michael addition of various nucleophiles to this compound, summarizing quantitative data and outlining experimental workflows.

Data Presentation

The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound and related α,β-unsaturated acceptors, providing a comparative overview of reaction conditions and outcomes.

Table 1: Michael Addition of Carbon Nucleophiles to this compound and Analogs

| Entry | Nucleophile (Michael Donor) | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Ref. |

| 1 | Diethyl Malonate | Chalcone | KOt-Bu (catalytic) | CH2Cl2 | 3-4 | RT | 72-94 | [1] |

| 2 | 1,3-Dicarbonyl Indane Compounds | Nitrostyrenes | Ts-DPEN (10 mol%) | Toluene | - | -20 to -40 | Good | [3] |

| 3 | Glycine Imines | α,β-Unsaturated Isoxazoles | DBU (10 mol%) / LiBr | THF | 0.25-3 | RT | Good | [4] |

Table 2: Aza-Michael Addition to this compound

| Entry | Nucleophile (Michael Donor) | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Ref. |

| 1 | Substituted Anilines | This compound | None | Water | 4 | 75 | Good to Excellent | [5] |

| 2 | Benzylamine | Methyl 3-(4-methoxyphenyl)acrylate | DBU (0.1 eq) | None | 0.5 | 60 | 70 | [6] |

Table 3: Thia-Michael Addition to α,β-Unsaturated Carbonyl Compounds

| Entry | Nucleophile (Michael Donor) | Michael Acceptor | Catalyst/Base | Solvent | Time (min) | Temp. (°C) | Yield (%) | Ref. |

| 1 | Thiophenol | Methyl Vinyl Ketone | None | None | 30 | 30 | 93 | [7] |

| 2 | N-Acetyl-L-cysteine | 1,4-Naphthoquinone | - | - | - | - | - | [8] |

Signaling Pathways and Experimental Workflows

General Mechanism of the Michael Addition

The base-catalyzed Michael addition reaction proceeds through a three-step mechanism:

-

Deprotonation: A base abstracts an acidic proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate).

-

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a new enolate intermediate.

-

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final Michael adduct.

Figure 1: General mechanism of a base-catalyzed Michael addition reaction.

General Experimental Workflow

A typical experimental workflow for a Michael addition reaction involves the following sequential steps:

Figure 2: A general experimental workflow for a Michael addition reaction.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Anilines to this compound[5]

This protocol describes an efficient and environmentally friendly method for the synthesis of β-amino dicarbonyl compounds in an aqueous medium.

Materials:

-

Substituted benzaldehyde

-

Diethyl malonate

-

Piperidine

-

Glacial acetic acid

-

Substituted aniline

-

Ethanol

-

Water

Procedure:

-

Synthesis of this compound:

-

In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq), diethyl malonate (1.2 eq), piperidine (catalytic amount), and glacial acetic acid (catalytic amount) in ethanol.

-

Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the this compound product.

-

-

Aza-Michael Addition:

-

In a separate flask, dissolve the synthesized this compound (1.0 eq) and the substituted aniline (1.2 eq) in water.

-

Heat the mixture to 75 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by simple filtration.

-

Wash the solid product with cold water and dry under vacuum. No chromatographic purification is typically required.

-

Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate to Chalcone Analogs[1]

This protocol outlines the synthesis of chalcone-diethyl malonate adducts using a catalytic amount of potassium tert-butoxide. While the acceptor is a chalcone, the procedure is readily adaptable for this compound.

Materials:

-

Chalcone analog (or this compound)

-

Diethyl malonate

-

Potassium tert-butoxide (KOt-Bu)

-

Dichloromethane (CH2Cl2)

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve the chalcone analog (1 mmol) and diethyl malonate (1 mmol) in CH2Cl2 (5 mL).

-

Add a catalytic amount of KOt-Bu to the solution at room temperature.

-

Stir the reaction mixture for 3-4 hours, monitoring the progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of CH2Cl2 and n-hexane (e.g., 3:2) as the eluent to afford the pure Michael adduct.

Protocol 3: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds[7]

This protocol describes a solvent-free and catalyst-free method for the thia-Michael addition, which can be adapted for the reaction of thiols with this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzylthiol)

Procedure:

-

In a reaction vial, mix this compound (1 mmol) and the desired thiol (1-2 mmol).

-

Stir the mixture at room temperature (e.g., 30 °C). The reaction is often exothermic.

-

Monitor the reaction progress by TLC. Reaction times are typically short (15-60 minutes).

-

Upon completion, the product can be purified by column chromatography if necessary to remove any unreacted starting materials.

Applications in Drug Development

The Michael adducts derived from this compound are valuable scaffolds in drug discovery due to their diverse biological activities. The introduction of different nucleophiles allows for the synthesis of a wide range of derivatives with potential therapeutic applications.

-

Antimicrobial Agents: The core structure of the Michael adducts can be modified to develop novel antimicrobial agents. For instance, derivatives of benzylphosphonates, which share structural similarities with the phenyl group of this compound, have shown promising antibacterial activity.[1][2] The synthesized compounds can be screened against various bacterial and fungal strains to determine their efficacy.

-

Anticancer Agents: The chalcone moiety, structurally related to this compound, is a well-known pharmacophore in the design of anticancer drugs. Michael adducts of chalcones have been reported to possess anticancer properties.[1] The adducts derived from this compound can be evaluated for their cytotoxic effects on various cancer cell lines.

-

Analgesic and Anti-inflammatory Drugs: Michael adducts have been investigated as potential analgesic and anti-inflammatory agents. Certain synthesized Michael adducts have shown encouraging inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[2]

The versatility of the Michael addition reaction with this compound provides a powerful platform for the generation of compound libraries for high-throughput screening in drug discovery programs. The resulting adducts can be further functionalized to optimize their pharmacological properties.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]